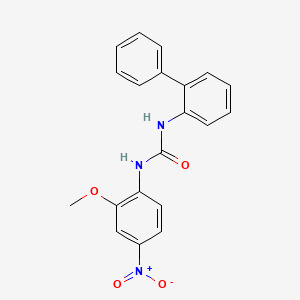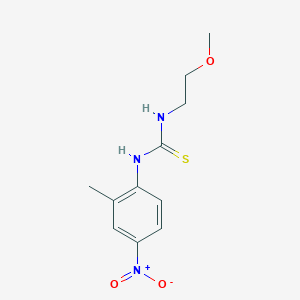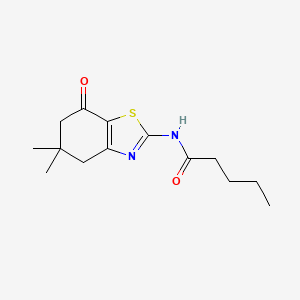![molecular formula C19H20F3N3O2S B4117279 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4117279.png)
2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Descripción general
Descripción
2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide, also known as BTF, is a compound that has gained attention in the scientific community for its potential uses in various fields. BTF is a hydrazinecarbothioamide derivative, and it has been found to have significant biological activity. The compound has been synthesized in various ways, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The exact mechanism of action of 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a role in cancer invasion and metastasis, and inhibition of MMP activity is a potential strategy for cancer treatment. 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells, and to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer.
Biochemical and physiological effects:
2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects. In cancer cells, 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been found to induce cell cycle arrest and apoptosis, and to inhibit cell migration and invasion. 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In animal studies, 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been found to have anti-inflammatory and anti-oxidant effects, and to improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several advantages for lab experiments, including its low toxicity and its ability to inhibit MMP activity. However, 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide. One area of interest is the development of 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide derivatives with improved solubility and potency. Another area of interest is the investigation of 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide's potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide and to investigate its potential for use as a pesticide.
Conclusion:
In conclusion, 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide, or 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide, is a compound with significant biological activity. 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been studied in various fields, including cancer research, inflammation, and pesticide development. The compound has been synthesized in various ways, and its mechanism of action has been studied in detail. 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide, including the development of 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide derivatives and investigation of its potential as a therapeutic agent for inflammatory diseases.
Aplicaciones Científicas De Investigación
2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been found to have significant biological activity, and it has been studied in various fields. In cancer research, 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases. In addition, 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been studied for its potential use as a pesticide, due to its insecticidal and acaricidal properties.
Propiedades
IUPAC Name |
1-[(3-butoxybenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c1-2-3-10-27-16-9-4-6-13(11-16)17(26)24-25-18(28)23-15-8-5-7-14(12-15)19(20,21)22/h4-9,11-12H,2-3,10H2,1H3,(H,24,26)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKSDILCUJYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Butoxybenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-butylphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4117197.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4117199.png)

![methyl 2-[({2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4117217.png)
![ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate](/img/structure/B4117221.png)
![methyl 3-chloro-6-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4117224.png)
![methyl 6-methyl-2-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117234.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-diethylphenyl)-4-piperidinecarboxamide](/img/structure/B4117243.png)
![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine](/img/structure/B4117265.png)
![ethyl 5-benzyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117270.png)


![2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4117296.png)
![N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4117304.png)